molecular formula C22H21N5O3 B2641490 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941945-79-5

2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2641490
CAS No.: 941945-79-5
M. Wt: 403.442
InChI Key: FQOJYGJNWMCBSR-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a pyridazinyl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Nitration of 2-methylbenzoic acid: The starting material, 2-methylbenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 2-methyl-3-nitrobenzoic acid.

    Amidation: The 2-methyl-3-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring high yield and purity. Additionally, the use of automated systems for reagent addition and temperature control would be crucial to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo reduction to form the corresponding amine. Common reagents for this reduction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Halogenation: Bromine with iron(III) bromide (FeBr₃) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 2-methyl-3-amino-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.

    Halogenation: 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)-2-bromophenyl)benzamide.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity against various biological pathways, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic components.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzoic acid: Lacks the pyridazinyl-phenyl moiety, making it less complex and potentially less biologically active.

    4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline:

Uniqueness

2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-18(5-4-6-20(15)27(29)30)22(28)23-17-9-7-16(8-10-17)19-11-12-21(25-24-19)26-13-2-3-14-26/h4-12H,2-3,13-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOJYGJNWMCBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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